叔丁氧羰基-N-酰胺-聚乙二醇9-胺

描述

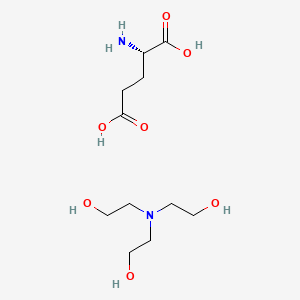

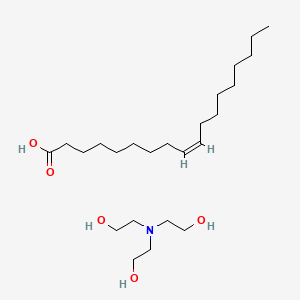

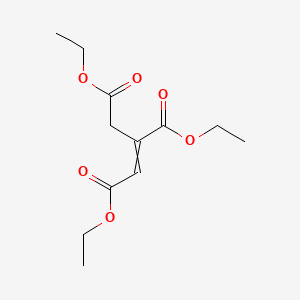

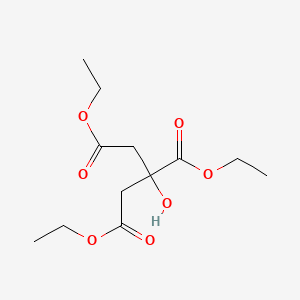

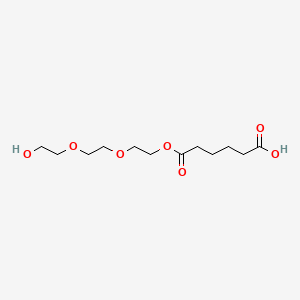

T-Boc-N-amido-PEG9-Amine is a PEG derivative containing an amino group and a Boc-protected amino group . It is a monodisperse PEG reagent . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

T-Boc-N-amido-PEG9-Amine is used in the synthesis of antibody-drug conjugates (ADCs) . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

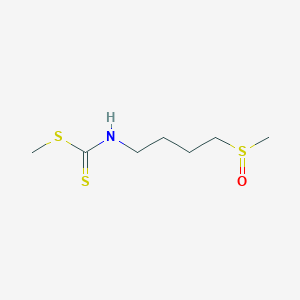

The molecular formula of t-Boc-N-amido-PEG9-Amine is C25H52N2O11 . The molecular weight is 556.69 g/mol . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis

The amino group in t-Boc-N-amido-PEG9-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG9-Amine has a boiling point of 609.8±55.0°C at 760 mmHg . Its density is 1.082±0.1 g/cm3 . It is soluble in DCM, DMF, DMSO, and water . It appears as a pale yellow or colorless oily liquid .科学研究应用

PEG化

叔丁氧羰基-N-酰胺-聚乙二醇9-胺是一种含有氨基和叔丁氧羰基保护的氨基的PEG连接体 . 亲水的PEG间隔物增加了其在水性介质中的溶解度 . 这种特性使其在PEG化过程中非常有用,PEG化是指将聚乙二醇(PEG)共价连接到分子和宏观结构(如药物或治疗性蛋白质)上,可以提高许多治疗剂的安全性和有效性 .

生物偶联

叔丁氧羰基-N-酰胺-聚乙二醇9-胺的氨基可以与羧酸、活化的NHS酯、羰基(酮、醛)等发生反应 . 这使其成为生物偶联的宝贵工具,生物偶联是一种化学策略,用于在至少一个分子为生物分子的两个分子之间形成稳定的共价键 .

药物递送

叔丁氧羰基-N-酰胺-聚乙二醇9-胺的Boc基团可以在温和酸性条件下脱保护,形成游离胺 . 这种特性可以被利用在药物递送系统中,药物在身体的特定区域响应生理环境的变化而释放 .

抗体-药物偶联物 (ADC)

叔丁氧羰基-N-酰胺-聚乙二醇9-胺用于合成抗体-药物偶联物 (ADC) . ADC是一类生物药物,旨在作为治疗癌症的靶向疗法 . 它们是由连接到生物活性细胞毒性(抗癌)有效载荷或药物的抗体组成的复杂分子 .

蛋白质降解构建模块

叔丁氧羰基-N-酰胺-聚乙二醇9-胺可作为蛋白质降解分子合成中的构建模块 . 蛋白质降解剂是一类新型药物,其作用机制是通过标记致病蛋白,使其被细胞的天然蛋白质降解机制破坏 .

化学生物学和药物化学

叔丁氧羰基-N-酰胺-聚乙二醇9-胺可用作合成小分子、小分子和/或生物分子的缀合物或其他用于化学生物学和药物化学的工具化合物的构建模块 .

作用机制

Target of Action

t-Boc-N-amido-PEG9-Amine is primarily used as a cleavable 4-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are the antibodies in the ADCs, which are designed to bind to specific receptors on the surface of cancer cells .

Mode of Action

t-Boc-N-amido-PEG9-Amine contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form bonds with these groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form a stable bond with the antibody, creating a linker that can be cleaved to release the drug at the target site .

Biochemical Pathways

The exact biochemical pathways affected by t-Boc-N-amido-PEG9-Amine depend on the specific drug that is attached to the linker. By attaching to the antibody, the compound allows the drug to be carried directly to the cancer cells, where it can exert its therapeutic effect .

Pharmacokinetics

The pharmacokinetics of t-Boc-N-amido-PEG9-Amine are largely determined by its role as a linker in ADCs. The compound’s ADME properties will therefore depend on the specific characteristics of the drug and the antibody it is linked to .

Result of Action

The primary result of the action of t-Boc-N-amido-PEG9-Amine is the targeted delivery of drugs to cancer cells. By forming a stable bond with the antibody, the compound allows the drug to be carried directly to the cells that express the target receptor . Once at the target site, the linker can be cleaved to release the drug, allowing it to exert its therapeutic effect .

Action Environment

The action of t-Boc-N-amido-PEG9-Amine is influenced by various environmental factors. For example, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This can enhance the compound’s stability and efficacy in the physiological environment . Additionally, the compound’s action can be influenced by the pH of the environment, as the Boc group can be deprotected under mild acidic conditions .

未来方向

生化分析

Biochemical Properties

t-Boc-N-amido-PEG9-Amine is a cleavable 4-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs). The amino group is reactive with carboxylic acids, activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of t-Boc-N-amido-PEG9-Amine involves its reactivity with carboxylic acids and activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Temporal Effects in Laboratory Settings

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTGVFBQUXJWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405128 | |

| Record name | Boc-PEG-amine (n=9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890091-43-7 | |

| Record name | Boc-PEG-amine (n=9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

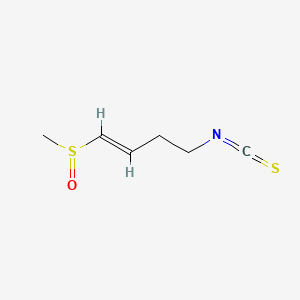

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)